molecular formula C7H11ClFNO2 B12285552 (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride

(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride

Cat. No.: B12285552
M. Wt: 195.62 g/mol
InChI Key: RLKODNJPSBVIAI-FJITWTQMSA-N
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Description

(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique bicyclo[1.1.1]pentane structure, which is known for its rigidity and ability to influence the physicochemical properties of molecules. The incorporation of a fluorine atom further enhances its properties, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride involves several key steps. One practical and scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes has been developed after more than 20 years of trials . The synthetic route typically involves the strain-release addition of carbenes to bicyclo[1.1.0]butanes . This method has proven to be effective in producing the desired fluorinated bicyclo[1.1.1]pentane core.

Industrial Production Methods

Industrial production of this compound would likely follow the same synthetic route but on a larger scale. The scalability of the strain-release addition method makes it suitable for industrial applications. The reaction conditions would need to be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of fluorine substitution on biological activity.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can influence the acidity/basicity of neighboring functional groups, thereby affecting the compound’s overall reactivity . The bicyclo[1.1.1]pentane core provides rigidity, which can enhance binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent structure without the fluorine substitution.

    Fluorophenyl derivatives: Compounds where the fluorine atom is attached to a phenyl ring instead of a bicyclo[1.1.1]pentane core.

Uniqueness

The unique combination of the bicyclo[1.1.1]pentane core and the fluorine atom makes (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride distinct from other compounds. This combination imparts unique physicochemical properties that can be leveraged for various applications in medicinal chemistry and beyond .

Properties

Molecular Formula

C7H11ClFNO2

Molecular Weight

195.62 g/mol

IUPAC Name

(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride

InChI

InChI=1S/C7H10FNO2.ClH/c8-7-1-6(2-7,3-7)4(9)5(10)11;/h4H,1-3,9H2,(H,10,11);1H/t4-,6?,7?;/m1./s1

InChI Key

RLKODNJPSBVIAI-FJITWTQMSA-N

Isomeric SMILES

C1C2(CC1(C2)F)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1C2(CC1(C2)F)C(C(=O)O)N.Cl

Origin of Product

United States

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